3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S2/c14-8-2-1-3-9-10(8)11(15)12(20-9)13(17)16-7-4-5-21(18,19)6-7/h1-3,7H,4-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMMIERSTKYHDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of 1-benzothiophene-2-carboxamide, followed by the introduction of the dioxidotetrahydrothiophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to reduce the dioxidotetrahydrothiophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases (e.g., sodium hydride, NaH) and polar aprotic solvents (e.g., DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of dechlorinated derivatives.
Scientific Research Applications
3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Heterocycle Modifications
(a) Benzothiophene vs. Benzene/Isothiazole Derivatives
- 3,4-Dichloro-N-(2-Cyanophenyl)-5-Isothiazolecarboxamide (Patent EP 18166110): This compound replaces the benzothiophene core with an isothiazole ring. The isothiazole heterocycle introduces additional nitrogen and sulfur atoms, which may alter electronic properties and biological target specificity compared to benzothiophene derivatives. The 2-cyanophenyl substituent also differs from the sulfone-containing tetrahydrothiophene group in the target compound, suggesting divergent solubility and receptor-binding profiles .
- 3,4-Dichloro-N-(2-Methylbut-3-yn-2-yl)Benzamide (CAS 24911-40-8): This analog retains the 3,4-dichloro-substituted benzamide backbone but lacks the benzothiophene core. The propargyl group (2-methylbut-3-yn-2-yl) introduces alkyne functionality, which could enhance reactivity or serve as a click chemistry handle.
(b) Benzothiophene Derivatives with Antimicrobial Activity
- N-(4-Acetylphenyl)-3-Chloro-1-Benzothiophene-2-Carboxamide (Compound 3a): This derivative shares the benzothiophene-2-carboxamide scaffold but features a single 3-chloro substituent and an acetylphenyl group. Synthesis methods (e.g., DMF-mediated reactions, KOH catalysis) are comparable to those used for the target compound .
Substituent Variations on the Amide Nitrogen
Limitations and Data Gaps
- Physical properties (e.g., melting point, solubility) and pharmacological data for the target compound are absent in the provided evidence.
- Comparisons rely on structural inferences rather than direct experimental data.
Biological Activity
3,4-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C19H17Cl2NO3S3
- Molecular Weight : 474.4 g/mol
- IUPAC Name : 3,4-dichloro-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways, affecting cellular processes.
- Receptor Modulation : The compound interacts with specific receptors, potentially altering signal transduction pathways.
- Oxidative Stress Induction : It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in certain contexts.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Properties
Studies have shown that similar compounds possess antibacterial and antifungal properties. For instance, benzothiophene derivatives have been evaluated for their effectiveness against various pathogens. The compound's structure suggests it may also exhibit similar activity due to the presence of chlorine and thiophene rings that enhance bioactivity .
Anticancer Potential
Research into related compounds has revealed potential anticancer properties. For example, derivatives with similar scaffolds have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis through oxidative stress pathways .
Case Studies and Experimental Findings
A series of experiments have been conducted to evaluate the biological activity of compounds related to this compound:
Table 1: Biological Activity Summary
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications. Studies have indicated favorable metabolic stability in liver microsomes, suggesting a lower likelihood of rapid degradation in vivo . However, further toxicological assessments are necessary to evaluate its safety profile.
Q & A
Q. What key structural features influence the reactivity and biological activity of this compound?
The compound’s reactivity and bioactivity are driven by:
- Dichloro substitutions at the 3,4-positions of the benzothiophene core, which enhance electron-withdrawing effects and stabilize interactions with hydrophobic protein pockets .
- The 1,1-dioxidotetrahydrothiophen-3-yl group , a sulfone-containing moiety that improves solubility and participates in hydrogen bonding with biological targets .
- The carboxamide linker , which facilitates structural diversification for structure-activity relationship (SAR) studies .
Q. What synthetic strategies are employed for its preparation?
Synthesis typically involves:
- Multi-step coupling reactions : Initial formation of the benzothiophene core via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling .
- Amidation : Reaction of the carboxylic acid intermediate with 1,1-dioxidotetrahydrothiophen-3-amine using coupling agents like HATU or EDCI .
- Purification : Column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and substituent positions .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (where crystals are obtainable) to resolve stereochemical ambiguities .
Q. How do researchers initially screen its biological activity?
Preliminary screening often involves:
- In vitro enzyme inhibition assays (e.g., kinase or protease targets) to identify IC₅₀ values .
- Cell viability assays (MTT or CellTiter-Glo) against cancer cell lines to assess antiproliferative effects .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity .
- Temperature control : Maintaining 0–5°C during amidation minimizes side reactions .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency .
| Step | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Benzothiophene core formation | Toluene, 110°C, 12h | 60–70% | |
| Amidation | DMF, EDCI, RT, 24h | 75–85% |
Q. What methodologies resolve contradictions in reported biological data?
Discrepancies (e.g., varying IC₅₀ values across studies) are addressed by:
- Standardizing assay conditions : Fixed ATP concentrations in kinase assays .
- Comparative SAR analysis : Correlating substituent effects (e.g., chloro vs. methoxy) with activity trends .
- Metabolic stability testing : Liver microsome assays to rule out false negatives from rapid degradation .
Q. How are advanced interaction studies (e.g., target binding) conducted?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses with proteins like PARP-1 or EGFR .
- Surface plasmon resonance (SPR) : Real-time kinetics analysis for binding affinity (KD) determination .
- Cryo-EM/X-ray co-crystallography : Resolve atomic-level interactions with validated targets .
Q. What strategies are used to design analogs for SAR studies?
- Bioisosteric replacement : Swapping the tetrahydrothiophen-3-yl group with piperidine or morpholine rings .
- Halogen scanning : Replacing chlorine with fluorine or bromine to probe steric/electronic effects .
- Prodrug modification : Adding ester groups to improve bioavailability .
Q. How is the compound’s stability under physiological conditions assessed?
- pH-dependent stability studies : Incubation in buffers (pH 1–10) followed by HPLC quantification .
- Plasma stability assays : Exposure to human plasma at 37°C to measure half-life .
Data Contradiction Analysis Example
Scenario : Conflicting reports on antiproliferative activity against MCF-7 cells (IC₅₀ = 2 µM vs. 10 µM).
Resolution :
- Verify cell passage number and culture conditions (e.g., serum concentration) .
- Re-test using a common reference inhibitor (e.g., doxorubicin) to calibrate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
